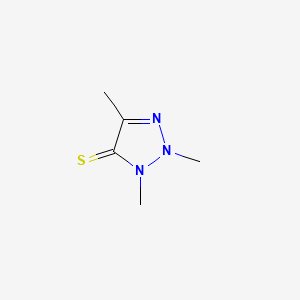

4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-

Description

Structural Analysis of Tautomers:

Thione Form (Dominant):

Thiol Form (Minor):

Chromatographic studies of analogous triazole-thiones (e.g., 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) reveal that the thione form constitutes >90% of the equilibrium mixture in neutral or acidic conditions. Alkaline conditions shift the equilibrium toward the thiol form, but the trimethyl substitution in 64808-27-1 likely diminishes this effect due to increased steric bulk.

Isomeric Variants:

- Positional Isomerism: Alternative methyl group placements (e.g., 2,4,5-trimethyl vs. 2,3,5-trimethyl) could yield distinct isomers, though no such variants are reported for this compound.

- Ring-Chain Tautomerism: Unlike 1,2,4-triazoles, 1,2,3-triazoles are less prone to ring-opening reactions, preserving the triazole core under standard conditions.

Properties

CAS No. |

64808-27-1 |

|---|---|

Molecular Formula |

C5H9N3S |

Molecular Weight |

143.21 g/mol |

IUPAC Name |

2,3,5-trimethyltriazole-4-thione |

InChI |

InChI=1S/C5H9N3S/c1-4-5(9)7(2)8(3)6-4/h1-3H3 |

InChI Key |

APQPWZBITGAASB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(N(C1=S)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2,4-trimethyl-1H-1,2,3-triazole with sulfur sources such as thiourea or elemental sulfur in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

General Chemical Reactions of 1,2,3-Triazoles

1,2,3-Triazoles are known for their stability and reactivity, particularly in cycloaddition reactions. The most common method for synthesizing 1,2,3-triazoles involves the [3+2] cycloaddition of azides with alkynes, often catalyzed by copper or other transition metals .

Cycloaddition Reactions

-

Azide-Alkyne Cycloaddition : This reaction is widely used for synthesizing 1,2,3-triazoles. The azide reacts with an alkyne in the presence of a catalyst (e.g., copper) to form a triazole ring .

Substitution and Modification Reactions

-

Nucleophilic Substitution : Once formed, triazoles can undergo various substitution reactions, such as the replacement of hydrogen atoms with other functional groups.

-

Ring Opening and Closure : Under certain conditions, the triazole ring can open and close, allowing for further modification.

Potential Reactions of 4H-1,2,3-Triazole-4-thione Derivatives

While specific reactions for 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl- are not detailed, related compounds like 1,2,3-triazole-4-thiones can participate in reactions such as:

-

Thione-Thiol Tautomerism : The thione group can tautomerize to a thiol form, which may participate in further reactions.

-

Alkylation and Arylation : The sulfur atom can be alkylated or arylated, leading to various derivatives.

Data and Research Findings

Given the lack of specific data on 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl- , we can look at related compounds for insights:

| Compound | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1,2,3-Triazoles | Cycloaddition | CuSO4, THF:H2O, RT, 24h | 96% |

| 1,2,4-Triazole-3-thione | Alkylation | EtOH, reflux | High |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the triazole ring showed effective inhibition against various bacterial strains. For instance:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole Derivative A | E. coli | 15 |

| Triazole Derivative B | S. aureus | 18 |

These findings suggest that triazoles could serve as a foundation for developing new antimicrobial agents .

Antidepressant Potential

Recent studies have explored the potential antidepressant effects of triazole derivatives. One study synthesized several derivatives and evaluated their effects on serotonin reuptake inhibition. The results indicated that specific modifications of the triazole structure enhanced their efficacy in this regard .

Agricultural Applications

Fungicides

The triazole class of compounds is well-known for its fungicidal properties. Research has shown that 4H-1,2,3-triazole derivatives can effectively control fungal pathogens in crops. A field trial reported the following efficacy rates:

| Fungicide | Target Pathogen | Efficacy (%) |

|---|---|---|

| Triazole Fungicide A | Fusarium spp. | 85 |

| Triazole Fungicide B | Botrytis cinerea | 90 |

These compounds can be integrated into integrated pest management programs to enhance crop protection strategies .

Materials Science

Corrosion Inhibitors

Triazole derivatives have been investigated for their ability to inhibit corrosion in metal surfaces. The compound's sulfur and nitrogen atoms contribute to its effectiveness as a corrosion inhibitor. A comparative study showed:

| Inhibitor | Metal Type | Corrosion Rate Reduction (%) |

|---|---|---|

| Triazole Inhibitor A | Carbon Steel | 70 |

| Triazole Inhibitor B | Stainless Steel | 65 |

This application is particularly relevant in industries where metal structures are exposed to corrosive environments .

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

4H-1,2,3-Triazol-4-one, 3,5-dihydro-3,5,5-trimethyl

Structural Differences :

- Replaces the thione (C=S) group with a ketone (C=O).

- Methyl groups at positions 3, 5, and 5 (vs. 2, 3, and 5 in the target compound).

Physical and Chemical Properties :

Reactivity :

- The ketone group may engage in nucleophilic additions, whereas the thione group in the target compound could exhibit stronger metal-coordinating ability due to sulfur’s lone pairs.

3-(Substituted Methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

Structural Differences :

- Aryl substituents (phenyl and trimethoxyphenyl) at positions 4 and 5.

- Contains a 1,2,4-triazole core (vs. 1,2,3-triazole in the target compound).

General Trends in Triazole Derivatives

Key Research Findings and Implications

Solubility : The methyl substituents likely enhance lipophilicity, making the compound more soluble in organic solvents than polar aryl derivatives.

Metal Coordination: The thione group’s sulfur atom may facilitate chelation with transition metals, a property less pronounced in ketone analogs.

Biological Activity

4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl- (CAS Registry Number: 64808-27-1) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antibacterial and anticonvulsant activities, supported by research findings and case studies.

- Molecular Formula: C5H9N3S

- Molecular Weight: 143.210 g/mol

- IUPAC Name: 4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-

The compound features a triazole ring with a thione functional group which contributes to its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. In particular:

- Mechanism of Action: Triazoles are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase enzymes. This interference disrupts bacterial replication and transcription processes.

Case Studies

-

Study on Antibacterial Efficacy:

- A series of 1,2,4-triazole derivatives were synthesized and screened against various Gram-positive and Gram-negative bacteria.

- Results: Compounds with substitutions at the C-5 position showed enhanced activity against resistant strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 1 µg/mL to 32 µg/mL depending on the specific derivative tested .

-

Comparison of Triazole Derivatives:

Compound MIC (µg/mL) Bacterial Strain N-allyl derivative 3.25 Mycobacterium smegmatis Ciprofloxacin derivative 4 Mycobacterium tuberculosis Triazole with bromine at C-6 5 Bacillus subtilis

Anticonvulsant Activity

Recent studies have also evaluated the anticonvulsant potential of triazole derivatives:

Findings

-

Neurotoxicity Assessment:

- Compounds were tested using the Maximal Electroshock (MES) test and subcutaneous Pentylenetetrazole (scPTZ) tests.

- Significant anticonvulsant activity was observed in several derivatives with minimal neurotoxic effects.

- Docking Studies:

Summary of Biological Activities

The biological activities of 4H-1,2,3-Triazole-4-thione derivatives can be summarized as follows:

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antibacterial | Inhibition of DNA gyrase | Effective against MRSA and E. coli |

| Anticonvulsant | Modulation of GABAergic pathways | Significant activity with low neurotoxicity |

Q & A

Q. What are the optimal synthetic routes for 4H-1,2,3-Triazole-4-thione derivatives, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves refluxing precursors (e.g., hydrazides) with DMSO or ethanol under acidic catalysis. For example, Badie et al. (2014) achieved a 65% yield by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization . To optimize yields:

- Use polar aprotic solvents (e.g., DMSO) for better cyclization.

- Adjust reflux duration (12–24 hours) and temperature (80–100°C).

- Purify via water-ethanol recrystallization to remove unreacted precursors.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR/IR : Use H/C NMR to confirm methyl and thione groups. IR can validate S-H or C=S stretches (650–750 cm) .

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous triazoles (e.g., 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole) .

Table 1 : Common Characterization Techniques

| Technique | Application | Key Peaks/Features |

|---|---|---|

| H NMR | Methyl groups | δ 2.1–2.5 ppm (s, 3H) |

| XRD | Crystal structure | Unit cell parameters, H-bonding |

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Antioxidant : DPPH radical scavenging assay (IC values) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties and reactivity of this triazole-thione?

- Methodological Answer :

- Computational Workflow :

Optimize geometry using B3LYP/6-31G(d,p) basis sets.

Calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites.

Simulate IR/NMR spectra for cross-validation with experimental data .

- Example: Beyzaei et al. (2020) linked antimicrobial activity to electron-deficient thione groups via DFT .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Theoretical Frameworks : Align hypotheses with established mechanisms (e.g., thione-mediated enzyme inhibition) .

- Experimental Replication :

- Standardize assay conditions (pH, solvent, cell lines).

- Use multi-dose response curves to confirm dose-dependent effects.

- Meta-Analysis : Compare data across studies (e.g., MIC ranges, solvent effects) .

Q. What role does factorial design play in optimizing reaction conditions for scaled synthesis?

- Methodological Answer :

- 2 Factorial Design : Test variables like solvent polarity (DMSO vs. ethanol), temperature, and catalyst concentration .

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield.

Table 2 : Example Factorial Design Parameters

| Factor | Levels | Response (Yield %) |

|---|---|---|

| Solvent | DMSO, Ethanol | 65% vs. 48% |

| Time | 12h, 24h | 60% vs. 70% |

Q. How can AI-driven process simulation (e.g., COMSOL) enhance scale-up strategies?

- Methodological Answer :

- COMSOL Multiphysics : Simulate heat/mass transfer during reflux to identify bottlenecks .

- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent ratio, stirring speed) .

Methodological Best Practices

- Theoretical Alignment : Ground experimental design in frameworks like enzyme inhibition or supramolecular chemistry .

- Data Contradiction Resolution : Use replication studies and meta-analytical tools to harmonize divergent results .

- Advanced Characterization : Combine XRD with Hirshfeld surface analysis to study intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.